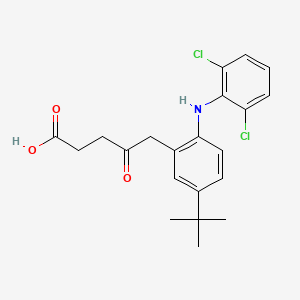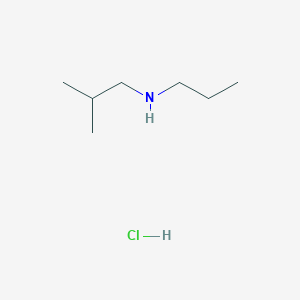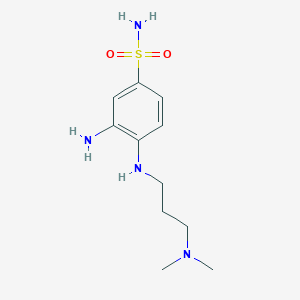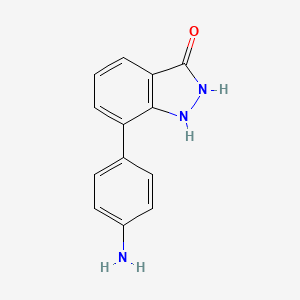
5-(5-(Tert-butyl)-2-((2,6-dichlorophenyl)amino)phenyl)-4-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-(Tert-butyl)-2-((2,6-dichlorophenyl)amino)phenyl)-4-oxopentanoic acid is a complex organic compound that features a tert-butyl group, a dichlorophenyl group, and a pentanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-(Tert-butyl)-2-((2,6-dichlorophenyl)amino)phenyl)-4-oxopentanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the tert-butyl group: This can be achieved through the alkylation of a suitable precursor with tert-butyl halides under basic conditions.
Introduction of the dichlorophenyl group: This step involves the coupling of a dichlorophenylamine with an appropriate intermediate, often using palladium-catalyzed cross-coupling reactions.
Formation of the pentanoic acid moiety: This can be accomplished through the oxidation of a suitable precursor, such as a primary alcohol or aldehyde, using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
化学反応の分析
Types of Reactions
5-(5-(Tert-butyl)-2-((2,6-dichlorophenyl)amino)phenyl)-4-oxopentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(5-(Tert-butyl)-2-((2,6-dichlorophenyl)amino)phenyl)-4-oxopentanoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
作用機序
The mechanism of action of 5-(5-(Tert-butyl)-2-((2,6-dichlorophenyl)amino)phenyl)-4-oxopentanoic acid depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would depend on the nature of these interactions and the specific biological context.
類似化合物との比較
Similar Compounds
- 5-(Tert-butyl)-2-((2,6-dichlorophenyl)amino)benzoic acid
- 5-(Tert-butyl)-2-((2,6-dichlorophenyl)amino)phenyl)-4-oxobutanoic acid
Uniqueness
The uniqueness of 5-(5-(Tert-butyl)-2-((2,6-dichlorophenyl)amino)phenyl)-4-oxopentanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, as it can serve as a versatile intermediate or active ingredient in different contexts.
特性
分子式 |
C21H23Cl2NO3 |
|---|---|
分子量 |
408.3 g/mol |
IUPAC名 |
5-[5-tert-butyl-2-(2,6-dichloroanilino)phenyl]-4-oxopentanoic acid |
InChI |
InChI=1S/C21H23Cl2NO3/c1-21(2,3)14-7-9-18(24-20-16(22)5-4-6-17(20)23)13(11-14)12-15(25)8-10-19(26)27/h4-7,9,11,24H,8,10,12H2,1-3H3,(H,26,27) |
InChIキー |
ZXBDZLISRUNPGC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)Cl)CC(=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(1-propylimidazol-4-yl)methyl]-2,3-dihydro-1H-pyridin-6-one](/img/structure/B13866010.png)
![1-(4-Chlorophenyl)-2-([5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)ethan-1-one](/img/structure/B13866015.png)





![2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid](/img/structure/B13866066.png)


![2-Chloro-4-morpholin-4-yl-6-pyridin-3-ylfuro[3,2-d]pyrimidine](/img/structure/B13866076.png)
![7-[4-[4-(3-Chloro-2-methylphenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13866083.png)

